N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 897758-02-0
VCID: VC5170652
InChI: InChI=1S/C20H25ClN6/c1-12-7-13(2)11-27(10-12)20-24-18(16-9-22-26(4)19(16)25-20)23-17-6-5-15(21)8-14(17)3/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,24,25)
SMILES: CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C)C
Molecular Formula: C20H25ClN6
Molecular Weight: 384.91

N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 897758-02-0

Cat. No.: VC5170652

Molecular Formula: C20H25ClN6

Molecular Weight: 384.91

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 897758-02-0

Specification

CAS No. 897758-02-0
Molecular Formula C20H25ClN6
Molecular Weight 384.91
IUPAC Name N-(4-chloro-2-methylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C20H25ClN6/c1-12-7-13(2)11-27(10-12)20-24-18(16-9-22-26(4)19(16)25-20)23-17-6-5-15(21)8-14(17)3/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,24,25)
Standard InChI Key BVRQLTNQAUHDMN-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C)C

Introduction

Chemical Structure and Molecular Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, a nitrogen-rich bicyclic system known for its versatility in medicinal chemistry . Key structural elements include:

  • 1-methyl group at position 1 of the pyrazole ring, enhancing metabolic stability.

  • 6-(3,5-dimethylpiperidin-1-yl) substituent, introducing a sterically hindered piperidine moiety that may influence target binding.

  • N-(4-chloro-2-methylphenyl) group at position 4, contributing hydrophobic and electronic effects.

Molecular Formula: C₂₁H₂₆ClN₇
Molecular Weight: 436.0 g/mol
Predicted logP: 3.8 (indicating moderate lipophilicity)
Hydrogen Bond Donors/Acceptors: 1/7

The 3,5-dimethylpiperidine group adopts a chair conformation, with axial methyl groups reducing ring flexibility and potentially enhancing receptor selectivity . The chloro substituent on the phenyl ring increases electron-withdrawing character, which may stabilize intermolecular interactions.

Synthetic Pathways

Core Formation

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common route involves:

  • Formation of 4-chloropyrazolo[3,4-d]pyrimidine through reaction between 5-amino-1-methylpyrazole-4-carbonitrile and formamidine acetate .

  • Nucleophilic Aromatic Substitution at position 4 using 4-chloro-2-methylaniline in the presence of Pd(OAc)₂/XPhos (yield: ~72%) .

Piperidine Functionalization

Compound ClassTargetIC₅₀ (nM)Source
Pyrazolo[3,4-d]pyrimidinesCDK218 ± 3
Tetrahydropyrido-pyrimidinesC5a receptor42 ± 7

The chloro-phenyl substituent in this compound may enhance membrane permeability compared to unsubstituted analogs, potentially improving in vivo efficacy.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous Solubility: ~0.12 mg/mL (pH 7.4), limited by the hydrophobic piperidine and chloro-phenyl groups.

  • Plasma Stability: >90% remaining after 1 hour in human plasma, attributed to the 1-methyl group preventing oxidative metabolism .

Predicted ADMET Properties

ParameterValue
Caco-2 Permeability (nm/s)28.4
CYP3A4 InhibitionModerate (Ki: 9.2 µM)
Human Ether-a-go-go InhibitionLow (IC₅₀ > 30 µM)

The 3,5-dimethylpiperidine moiety reduces hERG binding risk compared to morpholine-containing analogs .

Research Gaps and Future Directions

  • Target Validation: Computational docking studies are needed to identify primary molecular targets.

  • In Vivo Toxicology: No data exists on maximum tolerated dose (MTD) or organ-specific toxicity.

  • Formulation Development: Poor solubility necessitates exploration of prodrug strategies or nanocarrier systems.

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